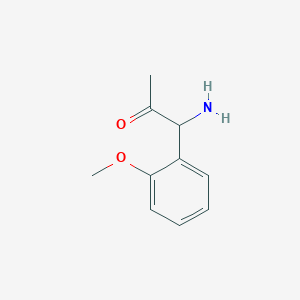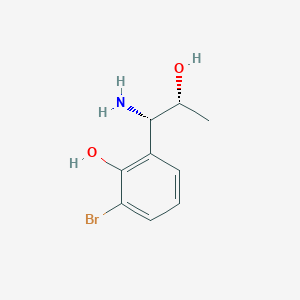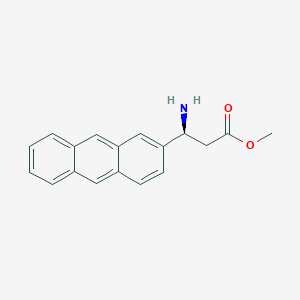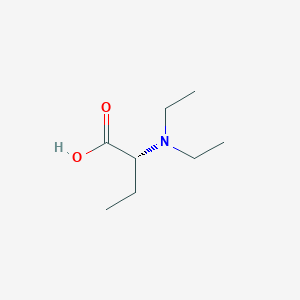![molecular formula C18H13ClN3O3S- B13049120 (Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The “(Z)” designation indicates that the compound has a specific geometric arrangement around a double bond.
- The core structure consists of an aminobenzoate moiety, which includes an amino group (NH₂) attached to a benzene ring.
- The compound also features a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl group via a methoxy bridge.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Condensation Reaction:
- One approach involves condensing an appropriate amine (e.g., aniline) with a chlorothiazole derivative (such as 2-chloro-1,3-thiazole) in the presence of a base.
- The resulting intermediate undergoes a subsequent reaction with a benzoyl chloride derivative to form the target compound.
-
Multicomponent Reaction:
- Another method employs multicomponent reactions, where all the necessary components (amine, thiazole, and benzoyl chloride) react simultaneously to yield the desired product.
Industrial Production
The industrial production of this compound typically involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” can participate in various chemical reactions:
Oxidation and Reduction: The benzene ring and thiazole moiety are susceptible to oxidation and reduction processes.
Substitution Reactions: The chlorine atom in the thiazole ring can be replaced by other nucleophiles.
Acylation: The benzoyl group can undergo acylation reactions.
Common Reagents and Conditions
Base-Catalyzed Condensation: Amine, chlorothiazole, base (e.g., sodium hydroxide), and benzoyl chloride.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction.
Nucleophiles: Alcohols, amines, etc., for substitution reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular interactions.
Materials Science: Explored for its properties in materials and polymers.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Similar Compounds:
Properties
Molecular Formula |
C18H13ClN3O3S- |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-[[amino-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino]benzoate |
InChI |
InChI=1S/C18H14ClN3O3S/c19-18-21-9-11(26-18)10-25-15-8-4-2-6-13(15)16(20)22-14-7-3-1-5-12(14)17(23)24/h1-9H,10H2,(H2,20,22)(H,23,24)/p-1 |
InChI Key |
PDOSNJJAKHZZJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=CC=CC=C2OCC3=CN=C(S3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)



![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)



